REACTION_CXSMILES
|
C1(O)C=CC=CC=1.P(=O)(O)(O)O.[CH3:13][C:14](=[CH2:16])[CH3:15].[C:17]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[OH:27])([CH3:20])([CH3:19])[CH3:18].[C:28](C1C=CC(O)=CC=1)([CH3:31])([CH3:30])[CH3:29].[C:39]([C:43]1[CH:48]=[C:47]([C:49]([CH3:52])([CH3:51])[CH3:50])[CH:46]=[CH:45][C:44]=1[OH:53])([CH3:42])([CH3:41])[CH3:40]>C(O)(=O)C>[C:14]([C:23]1[CH:24]=[CH:25][CH:26]=[C:21]([C:17]([CH3:19])([CH3:18])[CH3:20])[C:22]=1[OH:27])([CH3:15])([CH3:13])[CH3:16].[C:39]([C:43]1[CH:48]=[C:47]([C:49]([CH3:52])([CH3:51])[CH3:50])[CH:46]=[C:45]([C:28]([CH3:31])([CH3:30])[CH3:29])[C:44]=1[OH:53])([CH3:42])([CH3:41])[CH3:40]
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 120° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(O)C=CC=CC=1.P(=O)(O)(O)O.[CH3:13][C:14](=[CH2:16])[CH3:15].[C:17]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[OH:27])([CH3:20])([CH3:19])[CH3:18].[C:28](C1C=CC(O)=CC=1)([CH3:31])([CH3:30])[CH3:29].[C:39]([C:43]1[CH:48]=[C:47]([C:49]([CH3:52])([CH3:51])[CH3:50])[CH:46]=[CH:45][C:44]=1[OH:53])([CH3:42])([CH3:41])[CH3:40]>C(O)(=O)C>[C:14]([C:23]1[CH:24]=[CH:25][CH:26]=[C:21]([C:17]([CH3:19])([CH3:18])[CH3:20])[C:22]=1[OH:27])([CH3:15])([CH3:13])[CH3:16].[C:39]([C:43]1[CH:48]=[C:47]([C:49]([CH3:52])([CH3:51])[CH3:50])[CH:46]=[C:45]([C:28]([CH3:31])([CH3:30])[CH3:29])[C:44]=1[OH:53])([CH3:42])([CH3:41])[CH3:40]
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 120° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(O)C=CC=CC=1.P(=O)(O)(O)O.[CH3:13][C:14](=[CH2:16])[CH3:15].[C:17]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[OH:27])([CH3:20])([CH3:19])[CH3:18].[C:28](C1C=CC(O)=CC=1)([CH3:31])([CH3:30])[CH3:29].[C:39]([C:43]1[CH:48]=[C:47]([C:49]([CH3:52])([CH3:51])[CH3:50])[CH:46]=[CH:45][C:44]=1[OH:53])([CH3:42])([CH3:41])[CH3:40]>C(O)(=O)C>[C:14]([C:23]1[CH:24]=[CH:25][CH:26]=[C:21]([C:17]([CH3:19])([CH3:18])[CH3:20])[C:22]=1[OH:27])([CH3:15])([CH3:13])[CH3:16].[C:39]([C:43]1[CH:48]=[C:47]([C:49]([CH3:52])([CH3:51])[CH3:50])[CH:46]=[C:45]([C:28]([CH3:31])([CH3:30])[CH3:29])[C:44]=1[OH:53])([CH3:42])([CH3:41])[CH3:40]
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 120° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |